1-(4-fluorophenyl)-3-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea
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Overview
Description
- The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions.
- Common reagents include fluorobenzene derivatives and appropriate nucleophiles.
Attachment of the Morpholine Ring:
- The morpholine ring is typically introduced through nucleophilic substitution reactions involving morpholine and suitable electrophiles.
Final Urea Formation:
- The final step involves the formation of the urea linkage, which can be achieved through the reaction of an isocyanate intermediate with an amine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-3-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea typically involves multiple steps:
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Formation of the Thiadiazole Ring:
- Starting with a suitable precursor such as thiosemicarbazide, the thiadiazole ring can be formed through cyclization reactions.
- Reaction conditions often involve the use of acidic or basic catalysts and heating.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-3-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The thiadiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiadiazole ring or the urea linkage.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles are used under appropriate conditions (e.g., solvents, temperature, catalysts).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiadiazole derivatives, modified urea linkages.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
1-(4-Fluorophenyl)-3-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: The compound is used to study enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It may be used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-3-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins involved in cellular processes.
Pathways Involved: The compound may inhibit enzyme activity, modulate receptor function, or interfere with signaling pathways, leading to its biological effects.
Comparison with Similar Compounds
- 1-(4-Chlorophenyl)-3-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea
- 1-(4-Bromophenyl)-3-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea
Comparison:
- Uniqueness: The presence of the fluorophenyl group in 1-(4-fluorophenyl)-3-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea imparts unique electronic and steric properties, which can influence its biological activity and chemical reactivity.
- Similarities: Similar compounds with different halogen substituents (chlorine, bromine) may exhibit comparable chemical properties but differ in their biological activities due to variations in electronic effects.
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN5O3S2/c16-10-1-3-11(4-2-10)17-13(23)18-14-19-20-15(26-14)25-9-12(22)21-5-7-24-8-6-21/h1-4H,5-9H2,(H2,17,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFUPMUBOJDATP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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